An In-depth Technical Guide to 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid: Physicochemical Properties, Synthesis, and Characterization for Drug Discovery
An In-depth Technical Guide to 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid: Physicochemical Properties, Synthesis, and Characterization for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated α-Keto Acids in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] Similarly, the α-keto acid moiety is a key pharmacophore found in numerous biologically active compounds, serving as a versatile synthetic intermediate and a bioisostere for other functional groups.[2][3][4] The compound 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid represents a confluence of these two important structural motifs. Its architecture, featuring a fluorinated aromatic ring and a reactive α-keto acid side chain, makes it a compelling building block for the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of the predicted physicochemical properties, a plausible synthetic route, and detailed experimental protocols for the characterization of this promising, yet underexplored, molecule.
Physicochemical Properties: A Predictive Analysis
Due to the limited availability of direct experimental data for 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid, the following physicochemical properties are predicted based on the known effects of its constituent functional groups and data from analogous structures.
| Property | Predicted Value/Information | Justification and Key Considerations |
| Molecular Formula | C₁₀H₉FO₃ | Derived from the chemical structure. |
| Molecular Weight | 196.18 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Based on the typical appearance of similar aromatic carboxylic acids.[5] |
| Melting Point | Not available. Expected to be in the range of 100-150 °C. | Aromatic carboxylic acids are typically solids with melting points in this range. The exact value is influenced by crystal lattice energy. |
| Boiling Point | Not available. Expected to be >250 °C with decomposition. | High boiling point is expected due to hydrogen bonding and molecular weight. Decomposition before boiling is common for α-keto acids. |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetone). | The carboxylic acid group imparts some water solubility, but the aromatic ring limits it. Good solubility in organic solvents is anticipated. |
| Acidity (pKa) | Estimated to be around 2.5 - 3.5 | The electron-withdrawing fluorine atom significantly increases the acidity of the carboxylic acid compared to a non-fluorinated analogue.[6] The methyl group has a slight electron-donating effect. |
| Lipophilicity (logP) | Estimated to be in the range of 1.5 - 2.5 | The aromatic ring and methyl group contribute to lipophilicity, while the carboxylic acid and ketone groups increase polarity. The fluorine atom can either increase or decrease lipophilicity depending on its position. |
Proposed Synthesis: A Pathway to 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid
A plausible and efficient synthesis of the target molecule can be envisioned starting from the commercially available 3-fluoro-4-methylacetophenone. The following workflow outlines a potential synthetic route.
Caption: Proposed two-step synthesis of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2,2-Dibromo-1-(3-fluoro-4-methylphenyl)ethan-1-one
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In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a gas outlet to a scrubber, dissolve 3-fluoro-4-methylacetophenone (1 equivalent) in glacial acetic acid.
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From the dropping funnel, add bromine (2.2 equivalents) dropwise to the solution at room temperature with vigorous stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature below 40 °C.
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After the addition is complete, heat the reaction mixture to 60 °C and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
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The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.
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Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid
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Suspend the crude 2,2-dibromo-1-(3-fluoro-4-methylphenyl)ethan-1-one (1 equivalent) in a mixture of water and a suitable organic co-solvent (e.g., THF or dioxane).
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Add an excess of a base, such as sodium carbonate or potassium carbonate (3-4 equivalents), to the suspension.
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Heat the mixture to reflux and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
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Wash the filtrate with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-acidic impurities.
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Acidify the aqueous layer to a pH of 1-2 with a strong acid (e.g., concentrated HCl) while cooling in an ice bath.
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The product, 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid, will precipitate as a solid.
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Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
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The final product can be purified by recrystallization.
Chemical Reactivity and Potential Transformations
The α-keto acid functionality in 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid imparts a rich and versatile chemical reactivity.
Caption: Key chemical transformations of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid.
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Decarboxylation: Upon heating, α-keto acids can undergo decarboxylation to yield the corresponding aldehyde.
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Oxidative Decarboxylation: In the presence of oxidizing agents like hydrogen peroxide, the α-keto acid can be converted to the corresponding carboxylic acid with one less carbon atom.
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Reduction: The ketone functionality can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride, yielding the corresponding α-hydroxy acid.
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Nucleophilic Addition: The ketone carbonyl is susceptible to nucleophilic attack, allowing for the introduction of various functional groups.
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Esterification: The carboxylic acid can be esterified under standard conditions (e.g., alcohol in the presence of an acid catalyst).
Analytical Characterization: Protocols and Predicted Spectral Data
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Protocol: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
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Predicted ¹H NMR Spectrum (in DMSO-d₆):
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~13.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).
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~7.0-7.5 ppm (multiplet, 3H): Aromatic protons. The fluorine coupling will result in complex splitting patterns.
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~3.9 ppm (singlet, 2H): Methylene protons (-CH₂-).
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~2.2 ppm (singlet, 3H): Methyl protons (-CH₃).
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-
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
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~195 ppm: Ketone carbonyl carbon (C=O).
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~165 ppm: Carboxylic acid carbonyl carbon (COOH).
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~160 ppm (doublet, J ≈ 245 Hz): Carbon attached to fluorine (C-F).
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~115-140 ppm: Aromatic carbons.
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~45 ppm: Methylene carbon (-CH₂-).
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~15 ppm: Methyl carbon (-CH₃).
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2. Infrared (IR) Spectroscopy
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Protocol: Acquire the IR spectrum using either a KBr pellet or as a thin film on a salt plate (if the melting point is low) or using an ATR accessory.
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Predicted IR Spectrum (cm⁻¹):
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~3300-2500 (broad): O-H stretch of the carboxylic acid.
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~1730-1700: C=O stretch of the ketone.
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~1710-1680: C=O stretch of the carboxylic acid.
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~1600, 1500: C=C stretches of the aromatic ring.
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~1250-1150: C-F stretch.
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3. Mass Spectrometry (MS)
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Protocol: Analyze the sample using electrospray ionization (ESI) in negative ion mode for accurate mass determination.
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Predicted Mass Spectrum (ESI-):
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[M-H]⁻ at m/z 195.05: The deprotonated molecule.
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4. High-Performance Liquid Chromatography (HPLC)
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Protocol:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
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Expected Result: A single major peak indicating the purity of the compound.
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Conclusion
3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid is a molecule of significant interest for drug discovery and development due to its unique combination of a fluorinated aromatic ring and an α-keto acid moiety. This guide has provided a comprehensive overview of its predicted physicochemical properties, a practical synthetic route, and detailed protocols for its characterization. While some of the data presented is predictive due to the limited availability of direct experimental results, the information is grounded in established chemical principles and data from closely related compounds. This technical guide serves as a valuable resource for researchers, enabling them to synthesize, characterize, and utilize this versatile building block in the development of novel therapeutic agents.
References
-
PubChem. 3-(4-Fluorophenyl)propionic acid. National Center for Biotechnology Information. [Link]
-
Aurigene Pharmaceutical Services. An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. [Link]
-
de la Torre, J. A., et al. (2019). α-Keto Acids: Acylating Agents in Organic Synthesis. Chemical Reviews, 119(10), 6250-6314. [Link]
-
ResearchGate. (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. [Link]
-
MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]
-
Doerrer, L. H., & Dias, H. V. R. (2023). Fluorinated ligands and their effects on physical properties and chemical reactivity. Dalton Transactions, 52(20), 6633-6635. [Link]
-
Poulsen, T. B., et al. (2012). Modular Synthesis of α,α-Diaryl α-Amino Esters via Bi(V)-Mediated Arylation/SN2-Displacement of Kukhtin–Ramirez Intermediates. Organic Letters, 14(24), 6206-6209. [Link]
-
Okano, T., et al. (2003). Transacylation of α-Aryl-β-keto Esters. The Journal of Organic Chemistry, 68(23), 8816-8822. [Link]
-
Wikipedia. Phenylpropanoic acid. [Link]
